
5-amino-1-(4-methoxybenzenesulfonyl)-1H-pyrazol-3-yl 2-fluorobenzoate
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Overview
Description
5-amino-1-(4-methoxybenzenesulfonyl)-1H-pyrazol-3-yl 2-fluorobenzoate is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole compounds are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound is of interest due to its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(4-methoxybenzenesulfonyl)-1H-pyrazol-3-yl 2-fluorobenzoate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then sulfonated using chlorosulfonic acid to introduce the sulfonyl group. The final step involves the esterification of the sulfonylpyrazole with 2-fluorobenzoic acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
5-amino-1-(4-methoxybenzenesulfonyl)-1H-pyrazol-3-yl 2-fluorobenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The fluorobenzoate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .
Biology
In biological research, 5-amino-1-(4-methoxybenzenesulfonyl)-1H-pyrazol-3-yl 2-fluorobenzoate is studied for its potential as an enzyme inhibitor. It has shown activity against certain kinases, making it a candidate for drug development .
Medicine
In medicinal chemistry, this compound is explored for its anti-inflammatory and anticancer properties. Its ability to inhibit specific enzymes involved in disease pathways makes it a promising therapeutic agent .
Industry
In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its unique chemical properties contribute to the performance and durability of these materials .
Mechanism of Action
The mechanism of action of 5-amino-1-(4-methoxybenzenesulfonyl)-1H-pyrazol-3-yl 2-fluorobenzoate involves the inhibition of specific enzymes, such as kinases. The compound binds to the active site of the enzyme, preventing its normal function. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects, such as reduced inflammation or inhibited cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
[5-Amino-1-(4-methoxyphenyl)sulfonylpyrazol-3-yl] Benzoate: Similar structure but lacks the fluorine atom, which may affect its biological activity.
[5-Amino-1-(4-methoxyphenyl)sulfonylpyrazol-3-yl] 2-chlorobenzoate: Similar structure with a chlorine atom instead of fluorine, which may result in different reactivity and potency.
Uniqueness
The presence of the fluorine atom in 5-amino-1-(4-methoxybenzenesulfonyl)-1H-pyrazol-3-yl 2-fluorobenzoate enhances its lipophilicity and metabolic stability, making it more effective in certain biological applications compared to its analogs .
Biological Activity
The compound 5-amino-1-(4-methoxybenzenesulfonyl)-1H-pyrazol-3-yl 2-fluorobenzoate (often referred to as C050-0365) is a pyrazole derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including enzyme inhibition, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C19H19N3O5S, with a molecular weight of approximately 401.44 g/mol. It features a pyrazole core with a methoxybenzenesulfonyl group and a fluorobenzoate moiety, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C19H19N3O5S |
Molecular Weight | 401.44 g/mol |
LogP (Partition Coefficient) | 3.193 |
Water Solubility (LogSw) | -3.61 |
Polar Surface Area | 88.289 Ų |
Enzyme Inhibition
Recent studies have identified that This compound exhibits notable inhibitory effects on various enzymes, particularly cathepsins, which are cysteine proteases involved in protein degradation and implicated in several diseases.
- Cathepsin B : The compound demonstrated an IC50 value of approximately 9.56 µM , indicating moderate inhibition of this enzyme, which is often overexpressed in cancerous tissues .
- Cathepsin G : Another significant target, with an IC50 of 20.8 µM , suggests potential therapeutic applications in conditions where cathepsin G is involved .
- Kallikrein-5 : Exhibited an IC50 of 2.54 µM , indicating strong inhibition, which may be relevant for skin-related disorders .
Structure-Activity Relationships (SAR)
The presence of the methoxybenzenesulfonyl group is crucial for enhancing the lipophilicity and overall bioactivity of the compound. Modifications on the pyrazole ring and the introduction of fluorine at the benzoate position have been shown to significantly affect the binding affinity to target enzymes.
Anticancer Activity
In a study conducted by the Penn Center for Molecular Discovery, compounds similar to C050-0365 were screened against various cancer cell lines. The results indicated that compounds with similar structures exhibited cytotoxic effects against glioblastoma cells, suggesting that the pyrazole scaffold could be further optimized for anticancer activity .
Properties
IUPAC Name |
[5-amino-1-(4-methoxyphenyl)sulfonylpyrazol-3-yl] 2-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O5S/c1-25-11-6-8-12(9-7-11)27(23,24)21-15(19)10-16(20-21)26-17(22)13-4-2-3-5-14(13)18/h2-10H,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJWWWUOUJEZHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2C(=CC(=N2)OC(=O)C3=CC=CC=C3F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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